molecular formula C19H23BrN4OS B2856229 5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-83-6

5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2856229
CAS No.: 898361-83-6
M. Wt: 435.38
InChI Key: WMTIIEVLLNLCNA-UHFFFAOYSA-N
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Description

Its structure features:

  • A thiazolo-triazole fused core, which enhances aromaticity and stability.
  • A 4-bromophenyl group at position 5, contributing to hydrophobic interactions and halogen bonding.
  • An ethyl group at position 2 and a hydroxyl group at position 6, influencing solubility and reactivity.

Properties

IUPAC Name

5-[(4-bromophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-4-6-14(20)7-5-13)23-10-8-12(2)9-11-23/h4-7,12,16,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTIIEVLLNLCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-bromophenyl is coupled with a halogenated precursor of the thiazolo[3,2-b][1,2,4]triazole.

    Attachment of the 4-Methylpiperidin-1-ylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the piperidine derivative is introduced to the intermediate compound.

    Final Functionalization: The ethyl group is typically introduced via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogen atmosphere are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate specific biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional group similarities with the target molecule:

Compound Name Key Structural Features Synthesis Yield Melting Point (°C) Key Spectral Data (¹H NMR) Reference
1-(4-Bromophenyl)-2-(2-(thiazol-2-yl)-4H-benzimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (22c) Bromophenyl, benzimidazo-triazole-thiazole hybrid 77% N/A δ 7.97 (t, J = 1.2 Hz, 1H), 7.94–7.92 (m, 3H), 5.71 (s, 3H)
5-((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) Chlorophenyl-substituted thiazolo-triazolone 64% >280 δ 8.20 (s, 1H, NH), 7.45–7.35 (m, 4H, Ar-H)
2-[4-(4-Bromophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5c) Bromophenylsulfonyl, nitrobenzylidene substituents 76% 233–235 UV: λmax 258 nm (logε = 4.54)
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) Bromophenyl, morpholinylmethyl, triazole-thione core 75% N/A N/A
5-((4-Hydroxypiperidin-1-yl)(4-bromophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Hydroxypiperidinyl variant of the target compound N/A N/A N/A

Key Observations

Synthetic Efficiency :

  • The target compound’s synthesis likely follows protocols similar to those for 22c (77% yield via Pd-catalyzed coupling) or 5f (64% yield via condensation), though reaction conditions (e.g., solvent, catalyst) may differ .
  • Piperidinyl or morpholinyl substituents (as in 19a ) often require nucleophilic substitution or Mannich-type reactions .

Physical Properties: Melting Points: Thiazolo-triazolones with bulky substituents (e.g., 5f, 5c) exhibit high melting points (>230°C), suggesting strong intermolecular interactions . Solubility: The hydroxyl group at position 6 in the target compound may improve aqueous solubility compared to non-polar analogs like 22c .

Spectroscopic Signatures :

  • The ¹H NMR of 22c shows aromatic proton signals at δ 7.97–7.24 ppm, while 5f displays NH and aryl protons at δ 8.20–7.35 ppm . The target compound’s piperidinyl methyl group would likely resonate near δ 1.2–1.5 ppm.

Functional Group Impact

  • Bromophenyl vs. Chlorophenyl : Bromine’s higher electronegativity and van der Waals radius may enhance binding affinity compared to chlorine in 5f .
  • Piperidinyl vs.
  • Hydroxyl Group: The position 6 hydroxyl could act as a hydrogen bond donor, differentiating the target compound from non-hydroxylated analogs like 22c .

Q & A

Q. How to address conflicting cytotoxicity data between 2D vs. 3D cell models?

  • Resolution :
  • 3D spheroid penetration assay : Use fluorescence-labeled compound to track diffusion barriers in multicellular tumor spheroids .
  • Hypoxia effects : Measure activity under 1% O2 (vs. normoxia) to assess HIF-1α-mediated resistance .

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